![molecular formula C7H11Cl B2894051 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane CAS No. 2287287-24-3](/img/structure/B2894051.png)
1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclic structure and the presence of a chloromethyl group attached to the third carbon of the bicyclo[1.1.1]pentane ring system. This compound is of interest in various scientific and industrial applications due to its structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: One common synthetic route involves the halogenation of 3-methylbicyclo[1.1.1]pentane using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Substitution Reactions: Another method is the substitution reaction where a suitable precursor, such as 3-methylbicyclo[1.1.1]pentane, is reacted with chloromethylating agents like formaldehyde and hydrochloric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the chloromethylation reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 3-methylbicyclo[1.1.1]pentane.
Substitution: Substitution reactions are common, where the chloromethyl group can be replaced by other functional groups, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxyl substitution and thiourea for thiol substitution are employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentan-1-ol, 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentanone, or 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentanoic acid.
Reduction: The reduction product is 3-methylbicyclo[1.1.1]pentane.
Substitution: Substitution reactions can yield 1-(hydroxymethyl)-3-methylbicyclo[1.1.1]pentane, 1-(aminomethyl)-3-methylbicyclo[1.1.1]pentane, or 1-(thiomethyl)-3-methylbicyclo[1.1.1]pentane.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and advanced composites.
作用機序
The mechanism by which 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.
類似化合物との比較
1-(Chloromethyl)naphthalene: This compound has a similar chloromethyl group but is part of a naphthalene ring system.
1-(Chloromethyl)pyrene: Another aromatic compound with a chloromethyl group attached to a pyrene ring.
1-(Chloromethyl)anthracene: Similar to the above, but with an anthracene ring system.
Uniqueness: 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds. This structural uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds.
特性
IUPAC Name |
1-(chloromethyl)-3-methylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVYSMJUBGJDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)
![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2893973.png)

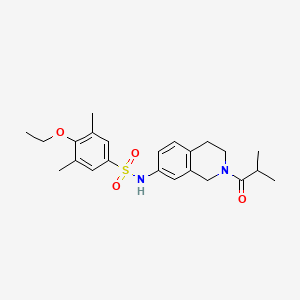
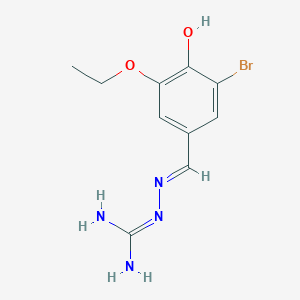
![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2893981.png)
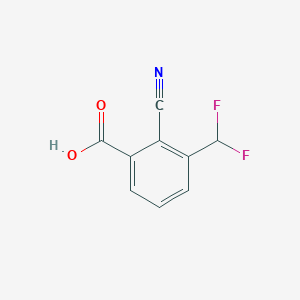
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)
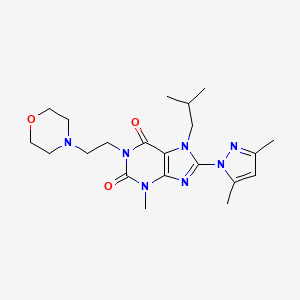
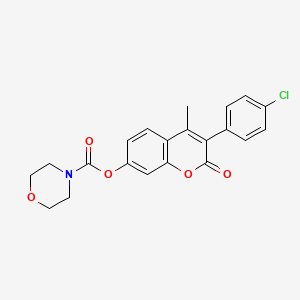
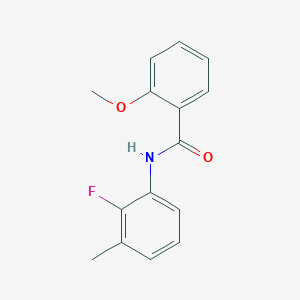

![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)
